molecular formula C21H16O5 B1196226 Defucogilvocarcin V CAS No. 80155-95-9

Defucogilvocarcin V

Cat. No. B1196226
CAS RN: 80155-95-9
M. Wt: 348.3 g/mol
InChI Key: CZOCDNQYMADMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defucogilvocarcin V is a natural product found in Streptomyces lividans, Streptomyces, and other organisms with data available.

Scientific Research Applications

Synthesis and Analogs

  • Defucogilvocarcin V has been the subject of studies focused on its total synthesis. Notable methods include the use of an inverse electron demand Diels-Alder-based approach, highlighting the construction of its distinct chemical structure (Nandaluru & Bodwell, 2012).
  • Research into the biosynthesis of gilvocarcin-type compounds like defucogilvocarcin V has led to the production of new analogues. These analogues have shown improved activity against certain cancer cell lines, providing insights into the potential therapeutic applications of defucogilvocarcin V and its derivatives (Liu et al., 2009).

Biosynthesis and Mechanistic Insights

  • Defucogilvocarcin V is involved in complex biosynthetic pathways. Studies on enzymes like GilR have provided insights into the unique mechanisms that form the lactone core of the polyketide-derived gilvocarcin chromophore (Noinaj et al., 2011).
  • Understanding the oxidative rearrangement processes in the biosynthesis of gilvocarcin V, a closely related compound, has also been a key area of study. This research sheds light on the formation of the unique chromophore central to defucogilvocarcin V's structure and biological activity (Liu et al., 2004).

Biological Activity and Interaction with DNA

  • Research has shown that defucogilvocarcin V and related compounds exhibit strong binding to DNA, with some studies revealing selective cross-linking of proteins like histone H3 to DNA upon activation by light. This implies a potential mechanism of action for its antitumor effects (Matsumoto & Hanawalt, 2000).
  • Studies on gilvocarcin V, which shares a similar structure with defucogilvocarcin V, have demonstrated light-induced modifications of DNA, suggesting a mechanism by which these compounds might exert their antitumor properties (Tse‐Dinh & McGee, 1987).

properties

CAS RN

80155-95-9

Product Name

Defucogilvocarcin V

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C21H16O5/c1-4-11-8-14-18(16(9-11)24-2)13-10-17(25-3)19-12(6-5-7-15(19)22)20(13)26-21(14)23/h4-10,22H,1H2,2-3H3

InChI Key

CZOCDNQYMADMLK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C

Canonical SMILES

COC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C

Other CAS RN

80155-95-9

synonyms

1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benzo(d)naphthol(1,2b)PYRAN-6-ONE
defucogilvocarcin V
gilvocarcin V aglycone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Defucogilvocarcin V
Reactant of Route 2
Defucogilvocarcin V
Reactant of Route 3
Reactant of Route 3
Defucogilvocarcin V
Reactant of Route 4
Reactant of Route 4
Defucogilvocarcin V
Reactant of Route 5
Defucogilvocarcin V
Reactant of Route 6
Defucogilvocarcin V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.